L-Arginine-15N4 hydrochloride
Overview
Description
L-Arginine-15N4 hydrochloride is a stable isotope-labeled form of the amino acid L-arginine. It is labeled with four nitrogen-15 isotopes, making it particularly useful in various scientific research applications. The compound has the molecular formula C6H14N4O2·HCl and a molecular weight of 214.64 g/mol . L-Arginine is an essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, nitric oxide production, and the urea cycle.
Mechanism of Action
Target of Action
L-Arginine-15N4 hydrochloride, the 15N-labeled variant of L-Arginine hydrochloride, primarily targets the synthesis of nitric oxide . Nitric oxide is a potent vasodilator, playing a crucial role in various physiological processes .
Mode of Action
This compound acts as a nitrogen donor in the synthesis of nitric oxide . This interaction results in the production of nitric oxide, which then exerts its vasodilatory effects .
Biochemical Pathways
L-Arginine, the parent compound of this compound, is metabolically versatile. It serves as a source of carbon, nitrogen, and energy through a variety of catabolic pathways in bacteria . In the liver, arginine is cleaved to ornithine and urea . The production of nitric oxide from this compound can be linked to these metabolic pathways.
Pharmacokinetics
It’s worth noting that stable heavy isotopes of elements like hydrogen, carbon, and nitrogen, such as the 15n in this compound, have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of the action of this compound is the synthesis of nitric oxide . Nitric oxide is a potent vasodilator, and its levels are notably diminished during times of sickle cell crisis . Therefore, the production of nitric oxide from this compound can help alleviate this condition.
Action Environment
It’s recommended to store the compound at 2-10 degrees celsius , indicating that temperature could be a factor in its stability
Biochemical Analysis
Biochemical Properties
L-Arginine-15N4 hydrochloride plays a crucial role in biochemical reactions. It is the nitrogen donor for the synthesis of nitric oxide, a potent vasodilator . This interaction involves enzymes such as nitric oxide synthase, which catalyzes the conversion of this compound to nitric oxide .
Cellular Effects
The effects of this compound on cells are primarily mediated through its role in the synthesis of nitric oxide. Nitric oxide influences cell function by participating in cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with various biomolecules. It binds to the active site of nitric oxide synthase, facilitating the enzyme’s catalytic activity . This interaction leads to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been used as a supplement for growing rat hybridoma to generate 15N-labeled monoclonal antibody
Metabolic Pathways
This compound is involved in the urea cycle, a metabolic pathway that occurs in the liver. In this pathway, L-Arginine is cleaved to form ornithine and urea . The enzymes and cofactors involved in this process interact with this compound, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine-15N4 hydrochloride involves the incorporation of nitrogen-15 isotopes into the arginine molecule. This can be achieved through microbial fermentation using a nitrogen-15 enriched medium. The process typically involves the following steps:
Fermentation: Microorganisms such as Escherichia coli are cultured in a medium enriched with nitrogen-15. The microorganisms incorporate the nitrogen-15 into their metabolic pathways, producing L-arginine-15N4.
Isolation and Purification: The L-arginine-15N4 is then isolated from the fermentation broth using techniques such as ion exchange chromatography and crystallization.
Hydrochloride Formation: The purified L-arginine-15N4 is reacted with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the high purity of the final product. The use of bioreactors and automated systems helps in maintaining consistent production quality.
Chemical Reactions Analysis
Types of Reactions
L-Arginine-15N4 hydrochloride undergoes various chemical reactions, including:
Oxidation: L-Arginine can be oxidized to form L-citrulline and nitric oxide. This reaction is catalyzed by the enzyme nitric oxide synthase.
Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of different derivatives.
Substitution: The amino and guanidino groups in L-arginine can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Nitric oxide synthase, oxygen, and cofactors such as tetrahydrobiopterin.
Reduction: Reducing agents such as sodium borohydride under controlled conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: L-citrulline and nitric oxide.
Reduction: Various reduced derivatives of L-arginine.
Substitution: Alkylated or acylated derivatives of L-arginine.
Scientific Research Applications
L-Arginine-15N4 hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic labeling experiments to trace nitrogen pathways in biological systems.
Medicine: Utilized in clinical studies to investigate the role of L-arginine in various physiological processes, including cardiovascular health and immune function.
Industry: Applied in the production of isotopically labeled proteins for research and therapeutic purposes
Comparison with Similar Compounds
L-Arginine-15N4 hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. Similar compounds include:
L-Arginine-13C6 hydrochloride: Labeled with carbon-13 isotopes.
L-Arginine-15N2 hydrochloride: Labeled with two nitrogen-15 isotopes.
L-Citrulline-15N2 hydrochloride: Another nitrogen-15 labeled amino acid
These compounds share similar applications but differ in the specific isotopic labeling, which can be chosen based on the research requirements.
Properties
IUPAC Name |
(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]pentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i7+1,8+1,9+1,10+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-JYJSWXFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)[15NH2])C[15N]=C([15NH2])[15NH2].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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